molecular formula C26H20FN3O2S B11621230 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B11621230
M. Wt: 457.5 g/mol
InChI Key: YAPDKBIZZXCBCO-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with cyano, fluorophenyl, and sulfanyl groups, along with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide can be achieved through a multicomponent reaction involving 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . The reaction proceeds through the formation of a Michael adduct, which undergoes cyclocondensation to yield the desired product. The reaction conditions typically involve room temperature and an inert atmosphere, such as argon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorophenyl groups may play a role in binding to the active site of enzymes, while the sulfanyl group could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and fluorophenyl groups enhances its potential for diverse applications, making it a valuable compound for further research.

Properties

Molecular Formula

C26H20FN3O2S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C26H20FN3O2S/c27-23-14-8-7-13-20(23)21-15-24(31)29-26(22(21)16-28)33-17-25(32)30(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15,17H2,(H,29,31)

InChI Key

YAPDKBIZZXCBCO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4F

Origin of Product

United States

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